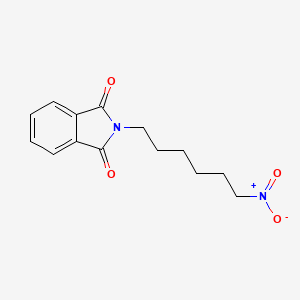![molecular formula C10H16ClNO2 B13695488 O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride](/img/structure/B13695488.png)
O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride is a chemical compound with the molecular formula C10H15NO2·HCl. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a benzyloxypropyl group. This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride typically involves the reaction of 3-(benzyloxy)propylamine with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce amines.
科学的研究の応用
O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The benzyloxypropyl group enhances its binding affinity and specificity towards target molecules.
類似化合物との比較
Similar Compounds
O-Benzylhydroxylamine Hydrochloride: Similar in structure but lacks the propyl group.
O-(3-Bromophenyl)hydroxylamine Hydrochloride: Contains a bromophenyl group instead of a benzyloxypropyl group.
O-(3-Phenylpropyl)hydroxylamine Hydrochloride: Similar structure with a phenylpropyl group.
Uniqueness
O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride is unique due to its benzyloxypropyl group, which provides distinct chemical properties and reactivity compared to other hydroxylamine derivatives. This uniqueness makes it valuable in specific research applications where other compounds may not be as effective.
特性
分子式 |
C10H16ClNO2 |
|---|---|
分子量 |
217.69 g/mol |
IUPAC名 |
O-(3-phenylmethoxypropyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C10H15NO2.ClH/c11-13-8-4-7-12-9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,11H2;1H |
InChIキー |
FFYAYUWRPXIJFJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COCCCON.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


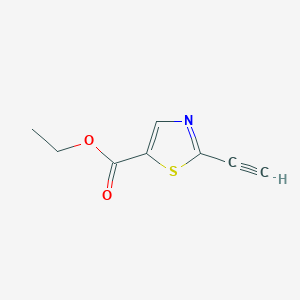
![6-Bromo-3-chloronaphtho[2,3-d]isoxazole](/img/structure/B13695413.png)
![2-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carbaldehyde](/img/structure/B13695417.png)
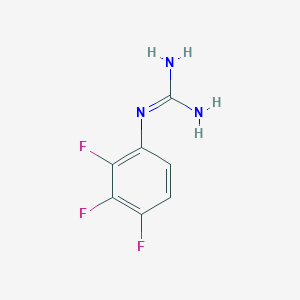
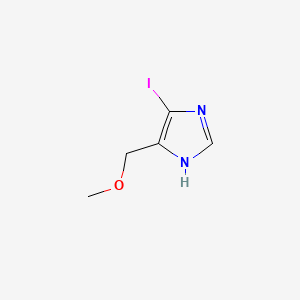

![N-[2-[2-[5,6-dihydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B13695456.png)


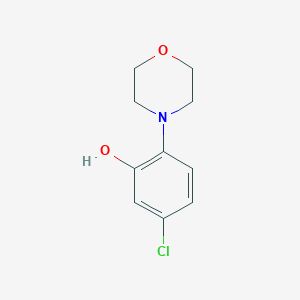
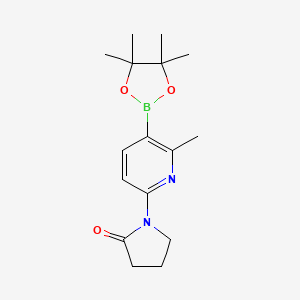
![Methyl 3-[4-methoxy-2-(2-methoxy-2-oxoethyl)-6-methylphenyl]propanoate](/img/structure/B13695476.png)

